Cas no 1806538-24-8 (2,3-Dimethyl-6-nitrobenzoyl chloride)

2,3-Dimethyl-6-nitrobenzoyl chloride 化学的及び物理的性質
名前と識別子
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- 2,3-Dimethyl-6-nitrobenzoyl chloride
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- インチ: 1S/C9H8ClNO3/c1-5-3-4-7(11(13)14)8(6(5)2)9(10)12/h3-4H,1-2H3
- InChIKey: RHJXEWHUEMKUPH-UHFFFAOYSA-N
- ほほえんだ: ClC(C1=C(C=CC(C)=C1C)[N+](=O)[O-])=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 251
- トポロジー分子極性表面積: 62.9
- 疎水性パラメータ計算基準値(XlogP): 3
2,3-Dimethyl-6-nitrobenzoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010010961-250mg |
2,3-Dimethyl-6-nitrobenzoyl chloride |
1806538-24-8 | 97% | 250mg |
480.00 USD | 2021-07-06 | |
Alichem | A010010961-500mg |
2,3-Dimethyl-6-nitrobenzoyl chloride |
1806538-24-8 | 97% | 500mg |
839.45 USD | 2021-07-06 | |
Alichem | A010010961-1g |
2,3-Dimethyl-6-nitrobenzoyl chloride |
1806538-24-8 | 97% | 1g |
1,579.40 USD | 2021-07-06 |
2,3-Dimethyl-6-nitrobenzoyl chloride 関連文献
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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S. Ahmed Chem. Commun., 2009, 6421-6423
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6. Book reviews
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7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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8. Book reviews
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
2,3-Dimethyl-6-nitrobenzoyl chlorideに関する追加情報
2,3-Dimethyl-6-nitrobenzoyl Chloride
2,3-Dimethyl-6-nitrobenzoyl chloride (CAS No. 1806538-24-8) is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its unique structure featuring a benzene ring substituted with methyl and nitro groups, has garnered attention due to its potential in synthesizing advanced materials and pharmaceuticals. Recent studies have highlighted its role in the development of novel drug delivery systems and high-performance polymers.
The synthesis of 2,3-Dimethyl-6-nitrobenzoyl chloride involves a multi-step process that typically begins with the nitration of a methyl-substituted benzene derivative. The introduction of the nitro group at the 6-position is critical for achieving the desired reactivity and selectivity. Subsequent steps involve chlorination to form the acyl chloride, which is essential for its reactivity in subsequent reactions. This compound is particularly valuable in organic synthesis due to its ability to act as an electrophilic agent in nucleophilic acyl substitution reactions.
Recent research has explored the use of 2,3-Dimethyl-6-nitrobenzoyl chloride in the synthesis of bioactive molecules. For instance, studies have demonstrated its utility in the construction of heterocyclic frameworks, which are integral to many pharmacologically active compounds. The nitro group imparts unique electronic properties, making it a valuable component in the design of anti-inflammatory and antiviral agents.
In addition to its role in drug discovery, 2,3-Dimethyl-6-nitrobenzoyl chloride has been investigated for its potential in materials science. Researchers have employed this compound as a building block for constructing advanced polymers with tailored mechanical and thermal properties. Its ability to form stable amide bonds makes it an ideal candidate for polymerization reactions.
The chemical stability and reactivity of 2,3-Dimethyl-6-nitrobenzoyl chloride make it a valuable tool in organic synthesis. Its ability to undergo various transformations under mild conditions has been extensively studied. Recent advancements in catalytic methods have further enhanced its utility, enabling more efficient and selective syntheses.
In conclusion, 2,3-Dimethyl-6-nitrobenzoyl chloride (CAS No. 1806538-24-8) stands out as a critical intermediate in modern organic chemistry. Its applications span across drug development, materials science, and advanced synthetic methodologies. As research continues to uncover new potentials for this compound, its significance in the chemical industry is expected to grow further.
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